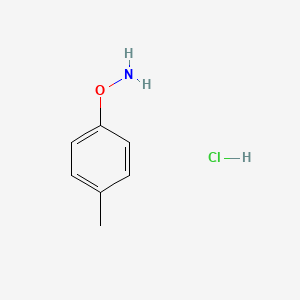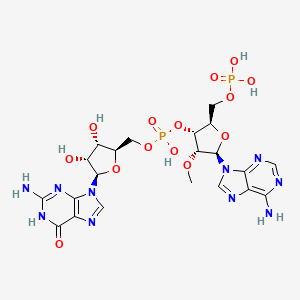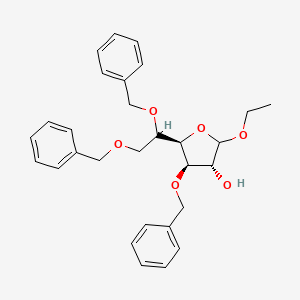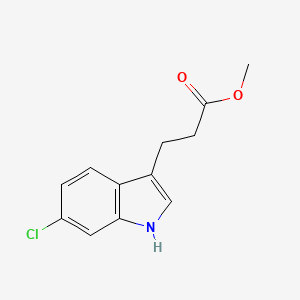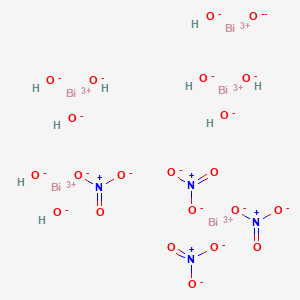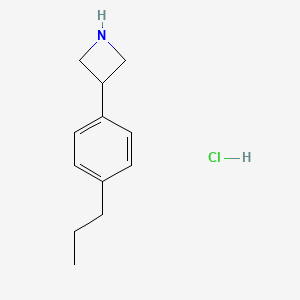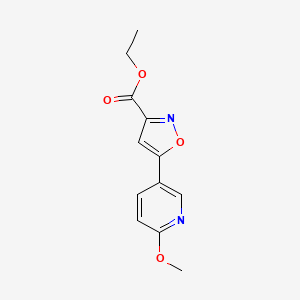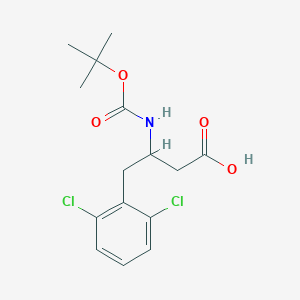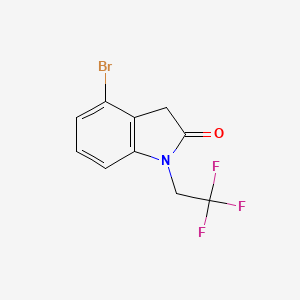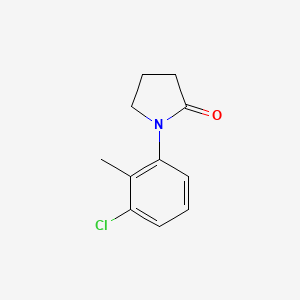![molecular formula C13H20ClNO2 B13710685 3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride CAS No. 1185299-00-6](/img/structure/B13710685.png)
3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines, and alcohols.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-[(2-Methoxybenzyl)oxy]piperidine
- 2-Methoxybenzyl chloride
- Piperidine derivatives
Uniqueness
3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its methoxybenzyl group provides additional stability and reactivity compared to other piperidine derivatives .
特性
CAS番号 |
1185299-00-6 |
|---|---|
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC名 |
3-[(2-methoxyphenyl)methoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-7-3-2-5-11(13)10-16-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H |
InChIキー |
BHNXWKXKISGWNK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1COC2CCCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


